molecular formula C10H9N3S B2438123 3-[(1S)-1-Azidoethyl]-1-benzothiophene CAS No. 1392234-26-2

3-[(1S)-1-Azidoethyl]-1-benzothiophene

Cat. No.: B2438123
CAS No.: 1392234-26-2
M. Wt: 203.26
InChI Key: LYQZVEUFRFLSHW-ZETCQYMHSA-N
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Description

3-[(1S)-1-Azidoethyl]-1-benzothiophene is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzothiophene ring. The unique structure of this compound makes it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-Azidoethyl]-1-benzothiophene typically involves the introduction of an azido group to an ethyl chain that is already attached to a benzothiophene ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-Azidoethyl]-1-benzothiophene can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing products.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to the formation of nitro or other nitrogen-containing compounds.

Scientific Research Applications

3-[(1S)-1-Azidoethyl]-1-benzothiophene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a subject of study in various biological assays and experiments.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug discovery.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3-[(1S)-1-Azidoethyl]-1-benzothiophene exerts its effects is not fully understood. it is believed that the azido group plays a crucial role in its biological activity. The compound may interact with specific molecular targets and pathways, leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(1S)-1-Azidoethyl]-1-benzothiophene include:

  • 3-[(1S)-1-Azidoethyl]-1-benzofuran
  • 3-[(1S)-1-Azidoethyl]-1-benzimidazole
  • 3-[(1S)-1-Azidoethyl]-1-benzopyran

Uniqueness

What sets this compound apart from these similar compounds is its unique benzothiophene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(1S)-1-azidoethyl]-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQZVEUFRFLSHW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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